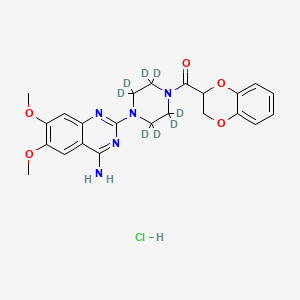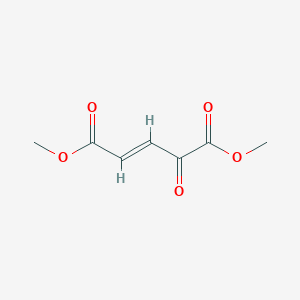
Dimethyl 4-oxopent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
DMOP is used as a starting material for synthesizing novel compounds, such as 2-pyridones containing sulfonamide moiety, which are expected to have biological activities like bactericidal and fungicidal properties . It is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate . The compound is used in studies exploring catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate .Molecular Structure Analysis
The molecular formula of DMOP is C7H8O5 . The molecular weight is 172.14 g/mol . The InChI Key is AMBZDHXNCVCBRQ-UHFFFAOYSA-N.Chemical Reactions Analysis
DMOP is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate. It is also used in catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate.Physical and Chemical Properties Analysis
DMOP appears as a solid . The molecular formula is C7H8O5 and the molecular weight is 172.14 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : It is used as a starting material for synthesizing novel compounds, such as 2-pyridones containing sulfonamide moiety, which are expected to have biological activities like bactericidal and fungicidal properties (El-Mariah & Nassar, 2008).
Structural Studies in Crystallography : The compound is analyzed in crystallographic studies to understand its structural properties, as seen in a study focusing on a functionalized dimethyl maleate (Zellmer, Niewa, & Kreher, 1999).
Chemical Reactions and Synthesis : It is involved in chemical reactions such as coupling with silver, leading to products like dimethyl octa-trans-2,trans-6-dienedioate (Della & Kendall, 1969).
Catalytic Reactions : The compound is used in studies exploring catalytic reactions, like the homogeneous catalytic 1,4-dicarbonylation of 1,4-dimethoxy-2-butene to produce high yields of dimethyl hex-3-enedioate (Chan, 1989).
Pharmacology and Drug Development : Its derivatives are explored for potential applications in drug development, particularly in synthesizing biologically active compounds for biomedical applications (Gaber, Bagley, Muhammad, & Gomha, 2017).
Neuroscience Research : A related compound, Dimethyl sulfoxide, is used in neuroscience research as a solvent and has been studied for its effects on neurons, suggesting potential uses in treating neurodegenerative conditions (Lu & Mattson, 2001).
Material Science and Polymer Research : It is also a precursor in the synthesis of polymers, as seen in the production of dimethyl 1,19-nonadecanedioate from natural oils (Furst, Goff, Quinzler, Mecking, Botting, & Cole-Hamilton, 2012).
Environmental Remediation : In environmental science, related compounds like dimethyl phthalate have been studied for degradation using persulfate, which is significant for remediating contaminated soil and groundwater (Wang, Deng, & Yang, 2014).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dimethyl 4-oxopent-2-enedioate involves the condensation of a methyl ketone with a diester in the presence of a catalyst. The resulting intermediate is then hydrolyzed to yield the final product.", "Starting Materials": ["Methyl ethyl ketone", "Diethyl oxalate", "Sodium ethoxide", "Acetic acid", "Methanol"], "Reaction": ["Step 1: In a round bottom flask, add methyl ethyl ketone and diethyl oxalate in equimolar amounts.", "Step 2: Add sodium ethoxide as a catalyst and heat the mixture under reflux for several hours.", "Step 3: After completion of the reaction, cool the mixture and add acetic acid to quench the excess sodium ethoxide.", "Step 4: Extract the product with methanol and dry over anhydrous magnesium sulfate.", "Step 5: Evaporate the solvent to obtain the crude product, which can be purified by recrystallization from a suitable solvent."] } | |
Número CAS |
78939-37-4 |
Fórmula molecular |
C7H8O5 |
Peso molecular |
172.13 g/mol |
Nombre IUPAC |
dimethyl 4-oxopent-2-enedioate |
InChI |
InChI=1S/C7H8O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H,1-2H3 |
Clave InChI |
AMBZDHXNCVCBRQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CC(=O)C(=O)OC |
SMILES canónico |
COC(=O)C=CC(=O)C(=O)OC |
Sinónimos |
Dimethyl 2-Oxopent-3-enedioate; 4-Oxo-2-pentenedioic Acid 1,5-Dimethyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


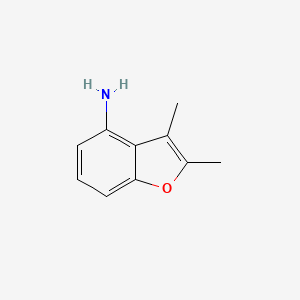
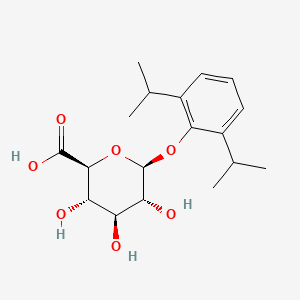
![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B562634.png)
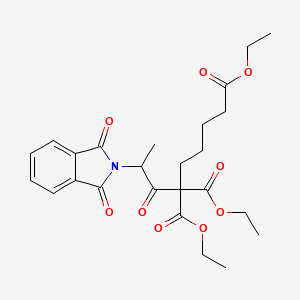

pyrimidin-2-one;hydrochloride](/img/structure/B562641.png)

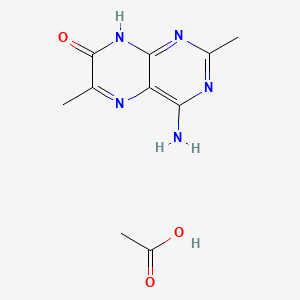
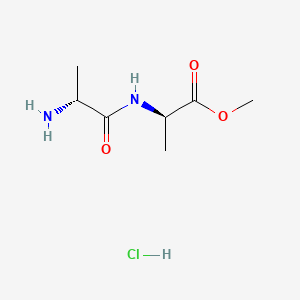
![1-[4-(Propylsulfonyl)phenyl]ethanone](/img/structure/B562649.png)
